molecular formula C₄¹³C₆H₁₆Cl₂N₂O B1139823 3-(4-Methylaminobutyryl)pyridine-1,2',3',4',5',6'-13C6, Dihydrochloride CAS No. 1246819-72-6

3-(4-Methylaminobutyryl)pyridine-1,2',3',4',5',6'-13C6, Dihydrochloride

Cat. No.: B1139823
CAS No.: 1246819-72-6
M. Wt: 257.11
InChI Key:
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Description

3-(4-Methylaminobutyryl)pyridine-1,2’,3’,4’,5’,6’-13C6, Dihydrochloride is a stable isotope-labeled compound used primarily in scientific research. It is a derivative of nicotine and is often utilized in studies related to smoking-related substances . The compound has a molecular formula of C4(13C)6H16Cl2N2O and a molecular weight of 257.11 .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Methylaminobutyryl)pyridine-1,2’,3’,4’,5’,6’-13C6, Dihydrochloride involves multiple steps. The initial step typically includes the preparation of the pyridine ring, followed by the introduction of the 4-methylaminobutyryl group. The final step involves the incorporation of the 13C6 isotopes and the formation of the dihydrochloride salt. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the correct incorporation of isotopes .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The production process is optimized to minimize waste and reduce costs while maintaining the integrity of the compound .

Chemical Reactions Analysis

Types of Reactions

3-(4-Methylaminobutyryl)pyridine-1,2’,3’,4’,5’,6’-13C6, Dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Halogens, amines.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield pyridine N-oxides, while reduction reactions may produce amines or alcohols .

Scientific Research Applications

3-(4-Methylaminobutyryl)pyridine-1,2’,3’,4’,5’,6’-13C6, Dihydrochloride is widely used in scientific research, including:

    Chemistry: Used as a reference standard in analytical chemistry and for studying reaction mechanisms.

    Biology: Employed in metabolic studies to trace the pathways of nicotine metabolism.

    Medicine: Investigated for its potential therapeutic applications in treating nicotine addiction.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 3-(4-Methylaminobutyryl)pyridine-1,2’,3’,4’,5’,6’-13C6, Dihydrochloride involves its interaction with nicotinic acetylcholine receptors. The compound binds to these receptors, mimicking the action of nicotine and influencing neurotransmitter release. This interaction affects various molecular targets and pathways, including the dopaminergic and cholinergic systems .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other nicotine derivatives and stable isotope-labeled analogs, such as:

Uniqueness

What sets 3-(4-Methylaminobutyryl)pyridine-1,2’,3’,4’,5’,6’-13C6, Dihydrochloride apart is its specific labeling with 13C6 isotopes, which allows for precise tracking and analysis in metabolic studies. This unique feature makes it particularly valuable in research focused on understanding the metabolic pathways and effects of nicotine .

Properties

IUPAC Name

4-(methylamino)-1-(2,3,4,5,6-13C5)pyridin-3-yl(113C)butan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O/c1-11-6-3-5-10(13)9-4-2-7-12-8-9/h2,4,7-8,11H,3,5-6H2,1H3/i2+1,4+1,7+1,8+1,9+1,10+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGDIDUFQYHRMPR-SQXBKTHVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCCC(=O)C1=CN=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CNCCC[13C](=O)[13C]1=[13CH]N=[13CH][13CH]=[13CH]1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1246819-72-6
Record name
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1246819-72-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

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